molecular formula C21H24FN2O4P B11411875 Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11411875
M. Wt: 418.4 g/mol
InChI Key: RTRZZCNRHUCLTN-UHFFFAOYSA-N
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Description

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphonation reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of a phosphonate group with an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24FN2O4P

Molecular Weight

418.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24FN2O4P/c1-4-26-29(25,27-5-2)21-20(23-14-16-8-12-18(22)13-9-16)28-19(24-21)17-10-6-15(3)7-11-17/h6-13,23H,4-5,14H2,1-3H3

InChI Key

RTRZZCNRHUCLTN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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